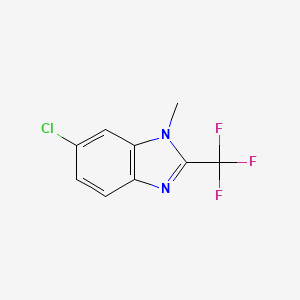
1-Methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and a trifluoromethyl group at the 2nd position of the benzodiazole ring
Méthodes De Préparation
The synthesis of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production: Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted benzodiazoles.
Applications De Recherche Scientifique
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions and the context of its use.
Comparaison Avec Des Composés Similaires
6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
6-chloro-1-methyl-2-(trifluoromethyl)-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar trifluoromethyl group but differs in its overall structure and properties.
1-methyl-2-(trifluoromethyl)-6-chloro-1H-benzimidazole: Another related compound with a benzimidazole ring instead of a benzodiazole ring.
Uniqueness: The unique combination of chlorine, methyl, and trifluoromethyl groups in 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole imparts distinct chemical and physical properties, making it valuable for specific applications.
This detailed article provides a comprehensive overview of 6-chloro-1-methyl-2-(trifluoromethyl)-1H-1,3-benzodiazole, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H6ClF3N2 |
|---|---|
Poids moléculaire |
234.60 g/mol |
Nom IUPAC |
6-chloro-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-15-7-4-5(10)2-3-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
Clé InChI |
ZJGUMZXUUHJRMH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















